molecular formula C15H19N3O5S2 B2876687 Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034244-75-0

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2876687
CAS No.: 2034244-75-0
M. Wt: 385.45
InChI Key: VDESYAFNLVETNG-UHFFFAOYSA-N
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Description

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked to a piperazine sulfonyl group and a 5-methylisoxazole moiety. This structure combines sulfonamide and isoxazole functionalities, which are commonly associated with bioactive properties, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 3-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-11-12(9-16-23-11)10-17-4-6-18(7-5-17)25(20,21)13-3-8-24-14(13)15(19)22-2/h3,8-9H,4-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDESYAFNLVETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions. The final step often involves the sulfonylation of the piperazine intermediate with thiophene-2-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . Additionally, the use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: sulfonamide-linked heterocycles , thiophene derivatives , and isoxazole-containing molecules . Below is a detailed comparison with key examples from the literature:

Sulfonamide-Based Herbicides

lists sulfonylurea herbicides such as metsulfuron-methyl and triflusulfuron-methyl , which share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. thiophene).

  • Key Differences: Core Structure: The target compound uses a thiophene-2-carboxylate core, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) employ a triazine ring . Substituents: The target compound’s piperazine sulfonyl group and 5-methylisoxazole substituent are absent in classical sulfonylureas, which instead feature methoxy or trifluoroethoxy groups on the triazine ring . Bioactivity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants.

Thiophene Carboxylate Derivatives

Example 62 in describes a thiophene-containing chromenone derivative with a pyrazolo-pyrimidine moiety. While structurally distinct, it highlights the versatility of thiophene carboxylates in drug design.

  • Key Similarities :
    • Both compounds utilize thiophene carboxylate as a planar aromatic scaffold for functionalization.
    • Sulfonyl and methylisoxazole groups in the target compound may enhance solubility or target engagement, akin to the boronic acid and fluorophenyl groups in Example 62 .

Isoxazole-Containing Compounds

Isoxazole derivatives are prevalent in pharmaceuticals (e.g., COX-2 inhibitors). The 5-methylisoxazole group in the target compound is structurally analogous to fragments in anti-inflammatory or antimicrobial agents.

  • Functional Role : The methylisoxazole moiety may act as a hydrogen-bond acceptor or hydrophobic anchor, similar to its role in COX-2 inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate Thiophene-2-carboxylate Piperazinyl sulfonyl, 5-methylisoxazole Hypothesized enzyme inhibition (research phase)
Metsulfuron-methyl () Triazine Methoxy, methyl, sulfonylurea ALS inhibitor (herbicide)
Example 62 () Chromenone-pyrazolo-pyrimidine Thiophene-3-boronic acid, fluorophenyl Kinase inhibition (anticancer)

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a thiophene sulfonyl chloride with a piperazine-isoxazole intermediate, a strategy analogous to sulfonylurea herbicide synthesis .
  • Structure-Activity Relationships (SAR) :
    • The piperazine sulfonyl group may improve water solubility compared to triazine-based sulfonylureas.
    • The 5-methylisoxazole could enhance metabolic stability, a common feature in drug design .
  • Unresolved Questions: No direct pharmacological data are available in the provided evidence.

Biological Activity

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic compound that exhibits potential biological activity, particularly in pharmacology. Its unique structural features, including a thiophene ring, piperazine moiety, and isoxazole group, contribute to its diverse biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The chemical structure of this compound can be summarized as follows:

Component Description
Molecular Formula C₁₇H₁₈F₃N₃O₃S
Molecular Weight 369.34 g/mol
Key Functional Groups Thiophene, Piperazine, Isoxazole

Antimicrobial Activity

Research indicates that compounds with thiophene and isoxazole moieties often display significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

A study evaluating the antimicrobial activity of thiophene derivatives found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly demonstrate efficacy in this area .

Anticancer Potential

Thiophene-based compounds have also been explored for their anticancer properties. The structural attributes of this compound may enhance its ability to target cancer cells through various pathways, including apoptosis induction and inhibition of tumor growth .

In vitro studies have shown that thiophene derivatives can inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer), highlighting the need for further investigation into the specific mechanisms by which this compound may exert its anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory activity of thiophene derivatives has been well-documented. These compounds often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory process. This compound may similarly modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as COX or specific kinases related to cancer proliferation.
  • Receptor Interaction : Its structural components allow for potential binding to various receptors, influencing cellular signaling pathways.
  • Membrane Disruption : The lipophilicity imparted by the thiophene ring may enhance its ability to penetrate cellular membranes, affecting intracellular targets.

Case Studies

Recent studies have highlighted the promising biological activities associated with similar compounds:

  • Antimicrobial Study : A series of thiophene derivatives were evaluated for their antibacterial properties against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some compounds .
  • Anticancer Research : A study on thiophene-based anticancer agents demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM .
  • Anti-inflammatory Evaluation : Research indicated that certain thiophene derivatives effectively reduced inflammation markers in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases .

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